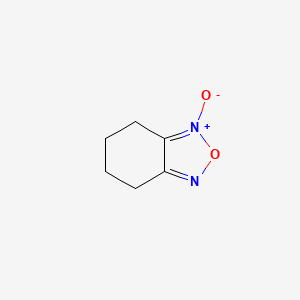

Tetramethylene furoxan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2209-36-1 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-oxido-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-3-ium |

InChI |

InChI=1S/C6H8N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H2 |

InChI Key |

QGKVXABSCOHTLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=[N+](ON=C2C1)[O-] |

Origin of Product |

United States |

Overview of Furoxan 1,2,5 Oxadiazole 2 N Oxide Heterocyclic Chemistry

Furoxan, or 1,2,5-oxadiazole-2-oxide, is a five-membered heterocyclic compound containing two nitrogen atoms and two oxygen atoms, one of which is an N-oxide. nih.gov This structural feature makes the furoxan ring asymmetric, leading to the existence of two regioisomers if the substituents are different. nih.gov The furoxan ring is considered an aromatic, 6π-electron system, though its aromatic stabilization energy is relatively low due to the presence of multiple heteroatom-heteroatom bonds. nih.gov Despite this, many furoxans are stable solids at room temperature, which allows for detailed structural analysis. nih.gov

The chemistry of furoxans is distinct from their non-oxidized counterparts, furazans (1,2,5-oxadiazoles). A key difference is that furoxans cannot be synthesized by direct oxidation of the corresponding furazan (B8792606), necessitating the development of specific synthetic routes. rsc.org Historically, the synthesis of furoxans has been considered challenging due to the labile nature of the ring under various reaction conditions. nih.govresearchgate.net

Rationale for Academic Research on Fused Furoxan Architectures, Including Tetramethylene Furoxan

The fusion of a furoxan ring with other cyclic systems, such as in tetramethylene furoxan, creates a class of compounds with significant academic and practical interest. This interest stems from several key factors:

Modulation of Properties: Fusing a furoxan ring to another carbocyclic or heterocyclic system can significantly alter the electronic, steric, and physicochemical properties of the parent molecule. This allows for the fine-tuning of characteristics for specific applications. researchgate.net

Novel Chemical Space: Fused furoxans represent a vast and relatively unexplored area of chemical space. The combination of the unique furoxan moiety with diverse ring systems offers opportunities for the discovery of novel structures with unprecedented properties.

Energetic Materials: The furoxan ring is a known "energetic" fragment due to its high nitrogen and oxygen content and positive enthalpy of formation. researchgate.netnih.gov Fusing furoxan rings with other cyclic structures is a common strategy in the design of high-energy density materials (HEDMs). nih.govsioc-journal.cn

Precursors for Other Heterocycles: The furoxan ring can serve as a synthetic precursor to other heterocyclic systems through ring-opening and rearrangement reactions. thieme-connect.com

Evolution of Synthetic Methodologies in Furoxan Research

The synthesis of furoxans has evolved significantly since its inception. Early methods often involved the dimerization of nitrile oxides. arkat-usa.org However, the challenges associated with the stability of the furoxan ring have driven the development of more sophisticated and efficient synthetic protocols. nih.govresearchgate.net

A significant advancement in recent years is the "post-ring introduction of substituents" (PRIS) strategy. nih.govresearchgate.net This approach involves forming the furoxan ring first and then introducing various functional groups, offering a more direct and modular route to a wide range of furoxan derivatives compared to methods that require pre-functionalized precursors. nih.govresearchgate.net

Key synthetic transformations in furoxan chemistry include:

Cyclization Reactions: Various cyclization methods, such as the dehydration of α-nitroketoximes or the cyclization of dioximes, are employed to construct the furoxan ring. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): The furoxan ring can undergo SNAr reactions, allowing for the introduction of a variety of nucleophiles. rsc.org

Carbon-Carbon Bond Formation: While historically challenging, several methods for forming C-C bonds on the furoxan ring have been developed recently, including alkynylation and arylation reactions. rsc.org

Radical Reactions: Radical addition reactions have also emerged as a valuable tool for functionalizing the furoxan core. rsc.org

The synthesis of fused systems like tetramethylene furoxan typically involves the cyclization of a suitably substituted cyclohexane (B81311) derivative, such as a cyclohexanedione dioxime. nist.gov

Current Landscape of Scholarly Inquiry into Furoxan Derivatives and Analogues

Strategies for Annulation and Ring Closure to Construct the this compound Framework

The creation of the this compound scaffold involves the fusion of a cyclohexane (B81311) ring with a furoxan ring. This can be achieved either by forming the furoxan ring onto a pre-existing cyclohexane precursor or by constructing the cyclohexane ring onto a furoxan template.

Traditional methods for forming the furoxan ring are foundational to the synthesis of polycyclic systems like this compound. These pathways typically rely on the oxidative cyclization of α-dioximes or the dimerization of nitrile oxides.

One of the most common and direct routes to this compound involves the oxidative cyclization of 1,2-cyclohexanedione (B122817) dioxime. nih.govorgsyn.org This precursor, readily prepared from 1,2-cyclohexanedione, undergoes cyclization in the presence of various oxidizing agents. orgsyn.org A range of oxidants have been employed for this transformation, including dinitrogen tetroxide (N₂O₄), diacetoxy-λ³-iodanylbenzene, and copper(II) salts. rsc.orgresearchgate.net The mechanism is believed to proceed through a dinitrosoalkene intermediate. kobe-u.ac.jp

Another classical approach is the intramolecular dimerization of bis(nitrile oxides). This has been effectively used to synthesize cyclitols fused with a furoxan ring from alditol precursors. rsc.org In this method, an appropriate acyclic precursor with terminal functional groups is converted into a bis(nitrile oxide), which then undergoes a spontaneous intramolecular [3+2] cycloaddition to form the fused furoxan ring system. This strategy allows for the transfer of stereochemistry from the starting material to the final cyclic product. rsc.org

For other fused systems, such as those involving strained rings like norbornane, a pathway involving the treatment of the parent alkene (e.g., norbornene) with dinitrogen trioxide (N₂O₃) has been successful. This generates a nitronitroso-adduct, which is then thermally isomerized to a nitro-oxime, followed by dehydration to yield the fused furoxan. psu.edu This highlights a method where the furoxan ring is constructed directly onto a pre-existing carbocyclic framework.

The table below summarizes key traditional methods for synthesizing fused furoxan systems.

| Precursor | Reagents/Conditions | Fused System Example | Reference(s) |

| 1,2-Cyclohexanedione dioxime | Oxidizing agents (e.g., N₂O₄) | This compound | orgsyn.orgresearchgate.net |

| Alditol-derived bis(aldoxime) | N-chlorosuccinimide (to form nitrile oxides) | Cyclitol-fused furoxan | rsc.org |

| Norbornene | 1. N₂O₃; 2. Heat; 3. Dehydration (SO₃-DMF) | Norbornane-fused furoxan | psu.edu |

| 2-Nitroaniline | Sodium hypochlorite, Phase-transfer catalyst | Benzofuroxan (B160326) | frontiersin.org |

Due to the often harsh conditions required for furoxan ring formation, which can be incompatible with many functional groups, the Post-Ring Introduction of Substituents (PRIS) strategy has become invaluable. nih.govrsc.orgkobe-u.ac.jpnih.gov This approach involves synthesizing a stable, often simple, furoxan core and subsequently introducing desired functional groups. The electron-deficient nature of the furoxan ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which is a common reaction type in PRIS. nih.gov

For the this compound system, a notable example of PRIS is the Semmler-Wolff aromatization of 4-hydroxyimino-4,5,6,7-tetrahydro researchgate.netnih.govbeilstein-journals.orgbenzoxadiazole 1-oxide. This reaction introduces an amino group onto the carbocyclic portion of the fused system, demonstrating functionalization adjacent to the furoxan ring. researchgate.netresearchgate.net

More broadly, PRIS on the furoxan ring itself typically requires the pre-installation of a good leaving group, such as a nitro (–NO₂) or arylsulfonyl (–SO₂Ar) group. nih.gov A variety of bond-forming reactions have been developed using this strategy:

C-C Bond Formation : Direct C-C bond construction on the furoxan ring was historically challenging. Recent advances include the reaction of 4-nitrofuroxans with alkynyl lithium to produce alkynyl furoxans, providing a versatile handle for further transformations. rsc.org Similarly, arylation has been achieved by reacting sulfonylfuroxans with Grignard reagents or through radical-mediated pathways. kobe-u.ac.jp

C-O, C-S, and C-N Bond Formation : Alkoxy, aryloxy, thio, and amino groups can be introduced by reacting furoxans bearing a leaving group with the corresponding oxygen, sulfur, or nitrogen nucleophiles. nih.gov For instance, hetarylthiols react with 4-nitrofuroxans in the presence of a base like DBU to form C-S bonds. nih.gov

The PRIS approach offers a convergent and flexible route to complex furoxan derivatives that would be difficult to access through traditional linear syntheses. kobe-u.ac.jp

Tandem reactions, where multiple bond-forming events occur in a single operational step, provide an efficient and atom-economical route to complex heterocyclic systems. Several tandem strategies have been developed for the synthesis of fused furoxans. For example, a tandem diazotization/cyclization of (1,2,5-oxadiazolyl)carboxamide derivatives has been used to prepare furoxano[3,4-d] researchgate.netnih.govbeilstein-journals.orgtriazin-7(6H)-one systems. beilstein-journals.orgbeilstein-journals.org Radical-based tandem cyclizations have also been employed to construct furazan-fused quinolines. nih.gov

Convergent synthesis, which involves assembling a molecule from several pre-synthesized fragments, is another powerful strategy. Multicomponent reactions (MCRs) are particularly effective in this regard. The Ugi and Groebke–Blackburn–Bienaymé MCRs have been used to rapidly generate molecular diversity by combining a furoxan-containing component with several other reactants to create complex, bioactive hybrids in a single step. nih.gov This approach allows for the efficient exploration of the chemical space around the furoxan core. nih.gov

The synthesis of alkynyl furoxans via PRIS can also be viewed as a convergent strategy, as the alkyne moiety serves as a versatile platform for subsequent derivatization through reactions like click chemistry or cross-coupling, allowing for the late-stage introduction of diverse functionalities. rsc.org

Precursor Chemistry and Intermediate Transformations in Furoxan Synthesis

The synthesis of this compound and its analogs is critically dependent on the chemistry of its precursors and the transformations of key intermediates.

The primary precursor for the most direct synthesis of this compound is 1,2-cyclohexanedione dioxime . This α-dioxime is typically synthesized by the oximation of 1,2-cyclohexanedione, which itself can be prepared via the oxidation of cyclohexanone (B45756) with selenious acid (H₂SeO₃). orgsyn.org

Key reactive intermediates in furoxan synthesis include nitrile oxides and dinitrosoalkenes .

Nitrile Oxides (R-C≡N⁺-O⁻) : These are highly reactive 1,3-dipoles. The dimerization of a nitrile oxide is a fundamental method for forming a symmetrically substituted furoxan. rushim.ru For fused systems, an intramolecular dimerization of a bis(nitrile oxide) generated in situ can lead to the formation of the annulated furoxan ring. rsc.org A plausible mechanism for furoxan formation from dinitromethyl groups also involves the generation of an unstable nitrile oxide intermediate, which then cyclizes. rsc.org

Dinitrosoalkenes : In the oxidative cyclization of α-dioximes, a dinitrosoalkene is often proposed as a short-lived intermediate. kobe-u.ac.jp This species is generated by the two-electron oxidation of the vic-dioxime and rapidly cyclizes to the more stable furoxan ring. Evidence for these intermediates has been gathered through trapping experiments and theoretical calculations.

Another important intermediate transformation involves the reaction of alkenes with nitrosating agents like N₂O₃ to form nitronitroso-adducts , which can be subsequently converted to the corresponding fused furoxan. psu.edu

Advanced Synthetic Techniques and Mechanistic Considerations in Furoxan Formation

Modern synthetic chemistry has introduced advanced techniques that offer milder conditions and greater functional group tolerance for furoxan synthesis. Radical-mediated reactions have emerged as a powerful tool for C-C bond formation on the furoxan ring. For instance, a C-H bond can be directly "furoxanized" via a radical process, offering a concise route to various alkylated furoxan derivatives. kobe-u.ac.jp

Mechanistic studies have provided significant insight into the formation of the furoxan ring.

Metal-Catalyzed Oxidations : Copper(II) salts are effective catalysts for the oxidative cyclization of vic-dioximes to furoxans. researchgate.net Mechanistic investigations suggest that the metal ion coordinates to the dioxime, enhancing its acidity and facilitating a deprotonation and subsequent cyclization cascade, often involving a dinitrosoalkene intermediate. researchgate.net

Radical Pathways : The formation of furoxans from dinitromethyl groups is believed to proceed via a radical mechanism that generates a nitrile oxide intermediate. rsc.org Similarly, radical tandem cyclizations provide access to complex fused systems. nih.gov

Stepwise vs. Concerted Dimerization : Density functional theory (DFT) calculations have suggested that the dimerization of nitrile oxides to form furoxans is not a concerted [3+2] cycloaddition but rather a stepwise process. The reaction proceeds via a dinitrosoalkene diradical intermediate, with C-C bond formation being the rate-determining step. researchgate.net

These advanced methods and mechanistic understandings allow for more controlled and efficient syntheses of complex furoxan-containing molecules.

Regioselectivity and Stereochemical Control in Fused Furoxan Synthesis

Controlling regioselectivity and stereochemistry is a significant challenge in the synthesis of asymmetrically substituted and fused furoxans. numberanalytics.comyoutube.com

Regioselectivity becomes crucial when an unsymmetrical precursor is used or when a substituent is introduced onto an existing fused system.

In the formation of the furoxan ring from an unsymmetrical α-dioxime, two regioisomeric furoxan products can be formed. The outcome is often dependent on the specific reaction conditions and the electronic and steric nature of the substituents.

In PRIS reactions on an already fused system like this compound, the site of substitution is dictated by the inherent reactivity of the ring positions. For example, in nucleophilic substitution reactions on tetrafluorobenzo-fused dyes, substitution occurs consistently at a specific fluorine atom due to a combination of electronic and steric factors. nih.gov The regioselectivity of such reactions can sometimes be controlled by the choice of catalyst. organic-chemistry.org

Stereochemical control is pertinent when the fused ring contains stereocenters.

The synthesis of strained, fused furoxans, such as those derived from norbornene, can result in mixtures of endo and exo isomers. The stereochemical outcome can be determined by X-ray crystallography, and the preferred conformation is often a result of minimizing ring strain. psu.edu

A powerful strategy for achieving stereocontrol is to transfer existing stereochemistry from the starting material to the product. This has been demonstrated in the synthesis of cyclitols fused with a furoxan ring, where the chirality of the starting alditol dictates the stereochemistry of the final polyhydroxylated cyclic product. rsc.org

While specific studies on the stereochemical control during the formation of the this compound ring are not abundant, the principles derived from related systems provide a clear framework for addressing these challenges through the careful selection of precursors, catalysts, and reaction conditions. mdpi.com

Isomerization Phenomena and Kinetic Analysis in Furoxan Systems

A fundamental characteristic of the furoxan ring is its ability to undergo isomerization, converting between its two possible regioisomeric forms when asymmetrically substituted. This process can be induced thermally or photochemically. rsc.orgkobe-u.ac.jp

Thermal Isomerization: Most furoxans undergo thermal isomerization at temperatures exceeding 100 °C. rsc.org The generally accepted mechanism for this transformation involves a ring-opening to a dinitrosoalkene intermediate, which can then re-close to form either of the two regioisomers. rsc.orgkobe-u.ac.jp For a symmetrically substituted furoxan like this compound, the reactant and product of isomerization would be identical. However, understanding this equilibrium is crucial for substituted analogs. Studies on various furoxans have shown that one isomer is typically more thermodynamically stable. For example, in the case of 4-fluoro-3-phenylfuroxan, heating at 110 °C leads to complete conversion to the thermodynamically favored isomer. nih.gov

Photochemical Isomerization: Irradiation with ultraviolet light is another method to induce isomerization in furoxans. rsc.org Unlike thermal isomerization which leads to the thermodynamically stable product, photochemical isomerization can populate a photostationary state with a different distribution of isomers, sometimes favoring the thermodynamically less stable regioisomer. nih.govrsc.org The product ratio at the photostationary state is dependent on the substituents on the furoxan ring. scispace.comkobe-u.ac.jp The exact mechanism for photochemical isomerization is still under investigation. rsc.org

The table below presents data from studies on substituted furoxans, illustrating the outcomes of thermal and photochemical isomerization, which provides a model for the expected behavior of furoxan systems.

Table 1: Isomerization Conditions and Product Ratios for Substituted Furoxans This table is generated based on data for various substituted furoxans to illustrate the general principles of furoxan isomerization.

Starting Furoxan (Isomer A) Condition Isomer A : Isomer B Ratio (at equilibrium/photostationary state) Reference 3-(p-tolyl)-4-phenylethynylfuroxan Thermal (110 °C, Toluene) Equilibrium reached [3, 25] 3-(p-tolyl)-4-phenylethynylfuroxan Photochemical (λ = 300–400 nm) 17 : 83 [3, 25] 3-Phenyl-4-fluorofuroxan Thermal (110 °C, Toluene) 100 : 0 (Complete conversion to Isomer A) umich.edu 3-Phenyl-4-fluorofuroxan Photochemical (UV light) 14 : 86 umich.edu

Ring-Opening Reactions and Subsequent Chemical Transformations of the Furoxan Moiety

The furoxan ring is susceptible to cleavage under various conditions due to its relatively low aromatic stabilization energy and the presence of weak heteroatom-heteroatom bonds. nih.gov

Thermal Fragmentation: Upon heating, furoxans can undergo cycloreversion. This fragmentation typically involves the cleavage of the O(1)−N(2) and C(3)−C(4) bonds. arkat-usa.org A study on the thermal fragmentation of the related tetramethylene furazan (B8792606) (the deoxygenated analog of this compound) showed that it cleaves to form an ω-cyanoalkanonitrile oxide intermediate, which can be trapped by a suitable dipolarophile. arkat-usa.orgumich.edu This reaction pathway is a key method for generating nitrile oxides in situ. arkat-usa.org

Nucleophile-Induced Ring-Opening: The furoxan ring's susceptibility to nucleophilic attack can lead to ring-opening, a process that is fundamental to the nitric oxide (NO) releasing properties of many furoxan derivatives. nih.gov Thiolates, generated from thiols like cysteine, are common biological nucleophiles that can attack the furoxan ring, initiating a cascade that results in ring fragmentation and the release of NO. kobe-u.ac.jpnih.gov The proposed mechanism involves nucleophilic attack by the thiolate anion, leading to the opening of the furoxan ring. kobe-u.ac.jp Strong nitrogen nucleophiles, such as primary and secondary aliphatic amines, can also cause ring-opening as a competing side reaction during substitution attempts. nih.govrsc.org

Reductive Ring-Opening: The furoxan ring can be opened under reductive conditions. For instance, catalytic hydrogenation of complex furoxan systems has been shown to open the furoxan ring to form vicinal diamines. bibliotekanauki.pl

Nucleophilic and Electrophilic Reaction Profiles of the Furoxan Ring

The electronic nature of the furoxan ring is dominated by its electron-deficient character, making it highly reactive towards nucleophiles but generally resistant to electrophilic attack. nih.govbhu.ac.in

Nucleophilic Reactions: The primary reaction profile for the furoxan ring is Nucleophilic Aromatic Substitution (SNAr). nih.govrsc.org This reactivity allows for the post-ring-formation introduction of various substituents. The C4 position is generally more electrophilic and susceptible to attack than the C3 position. nih.gov

C–O, C–S, and C–N Bond Formation: Furoxans bearing good leaving groups, such as nitro (–NO₂) or arylsulfonyl (–SO₂Ar), readily react with oxygen (alkoxides, phenoxides), sulfur (thiolates), and nitrogen (amines, azides) nucleophiles to yield substituted products. nih.govrsc.org

C–C Bond Formation: Carbon-carbon bond formation on the furoxan ring via SNAr is more challenging due to the high reactivity of carbon nucleophiles, which can lead to side reactions like ring opening. nih.gov However, successful C-C bond formation has been achieved using softer nucleophiles. For example, 4-nitrofuroxans react with alkynyl lithium reagents or cyanide ions to afford the corresponding 4-alkynyl or 4-cyano furoxans in high yields. nih.govscispace.comrsc.org

Electrophilic Reactions: Due to the electron-withdrawing nature of the ring system, electrophilic substitution on the furoxan ring is generally unfavorable. bhu.ac.in Such reactions are rare and typically require the presence of powerful electron-releasing substituents on the ring to activate it towards electrophilic attack. bhu.ac.in

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on the Furoxan Ring This table summarizes general SNAr reactions on furoxan rings with various nucleophiles.

Furoxan Substrate Leaving Group Nucleophile Product Reference 4-Nitrofuroxan -NO₂ Alkoxide (RO⁻) 4-Alkoxyfuroxan umich.edu 4-Nitrofuroxan -NO₂ Hetarylthiol / DBU 4-Hetarylsulfanylfuroxan umich.edu 4-Nitrofuroxan -NO₂ Alkynyl lithium (R-C≡C-Li) 4-Alkynylfuroxan [3, 4] 4-Nitrofuroxan -NO₂ Tetrabutylammonium cyanide (Bu₄NCN) 4-Cyanofuroxan umich.edu 3-Chloro-4-nitrofuroxan -Cl⁻ or -NO₂ Trimethylsilyl azide (B81097) (TMSN₃) / F⁻ 4-Azidofuroxan umich.edu Dichlorofuroxan -Cl Alkynyl lithium (R-C≡C-Li) 4-Chloro-3-alkynylfuroxan (selective at C3) umich.edu

Cycloaddition Reactions Involving Furoxan Scaffolds

Furoxans are intimately linked with cycloaddition chemistry, both in their formation and subsequent reactions.

Formation via [3+2] Cycloaddition: The most common synthesis of the furoxan ring itself is through the dimerization of two molecules of a nitrile oxide, which is a 1,3-dipole. This is a [3+2] cycloaddition reaction. etsu.edu

Cycloreversion and Trapping: As mentioned in section 3.2, furoxans can undergo thermal cycloreversion to generate nitrile oxides. arkat-usa.orgetsu.edu These in-situ generated nitrile oxides are valuable intermediates that can be "trapped" by various dipolarophiles (such as alkenes or alkynes) in [3+2] cycloaddition reactions to form new five-membered heterocyclic rings like isoxazolines and isoxazoles. arkat-usa.orgresearchgate.net

Furoxan as a Dipolarophile Component: Furoxan derivatives can also participate directly in cycloaddition reactions. A notable example is the eliminative azide-olefin [3+2] cycloaddition. In this reaction, a 4-azidofuroxan reacts with a nitro-olefin, catalyzed by an acid like p-TSA, to regioselectively form a (4-nitro-1,2,3-triazolyl)furoxan. mdpi.comsemanticscholar.org This demonstrates the utility of the furoxan scaffold in constructing more complex biheterocyclic systems. mdpi.com

Radical Chemistry and Photochemical Reactivity of Furoxans

Radical Chemistry: The furoxan ring can undergo radical addition reactions, providing an alternative pathway for C-C bond formation. nih.gov

Radical Addition: Carbon-centered radicals can add to the furoxan ring. For instance, radicals generated from the decarboxylation of aliphatic carboxylic acids or via hydrogen atom abstraction from C-H bonds can be added to furoxans, typically those bearing a sulfonyl group at the 3-position. nih.gov A combination of potassium aryltrifluoroborates and a persulfate oxidant has been used to achieve the direct arylation of furoxans via a radical pathway. nih.govresearchgate.net These methods are part of a "build-and-scrap" strategy where a functional group is first "furoxanized" and then the labile furoxan ring is later transformed or removed. nih.gov

Photochemical Reactivity: The primary photochemical reaction of furoxans is the isomerization discussed in section 3.1. rsc.org This process is key to accessing thermodynamically less stable isomers. nih.gov Beyond isomerization, photochemistry can induce other transformations.

Photo-induced NO Release: Irradiation with light can trigger the release of nitric oxide from certain furoxan derivatives, a property of interest for developing photo-activated drugs. kobe-u.ac.jp The mechanism is believed to involve photo-induced ring-fragmentation, often mediated by the presence of a thiol. kobe-u.ac.jp For example, analysis of the photo-induced NO release from 4-alkoxy furoxans in the presence of thiols revealed that the reaction proceeds via nucleophilic attack of the thiol at the C3 position, leading to ring fragmentation. kobe-u.ac.jp

Excited State Decomposition: Upon UV excitation, some energetic furoxan molecules decompose via ring opening on the excited state potential energy surface. aip.org This process can lead to the release of NO as an initial decomposition product. aip.org

Application of X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise solid-state structure of molecules, providing detailed information on bond lengths, bond angles, and torsional angles. ebi.ac.ukprotoxrd.com This technique involves directing X-rays at a single crystal of the substance; the resulting diffraction pattern is then analyzed to construct a three-dimensional electron density map of the molecule. ebi.ac.uk

For this compound, an X-ray diffraction study would reveal the exact geometry of the fused ring system. The analysis would confirm the planarity of the furoxan ring and determine the conformation of the tetramethylene (cyclohexane) ring, which typically adopts a chair conformation to minimize steric strain. iucr.org Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing arrangement. While specific crystallographic data for this compound is not widely published, analysis of related furoxan structures, like 3,4-bis(1H-5-tetrazolyl)furoxan, shows that the furoxan ring itself is nearly planar, with strong conjugation effects observed when fused to other heterocyclic systems. energetic-materials.org.cn A theoretical study on furoxano-1,2,3,4-tetrazine 1,3-dioxides also highlights the importance of crystal structure prediction in understanding the stability and properties of such fused-ring systems. nih.gov

Table 1: Representative Crystallographic Data Obtainable for a Fused Furoxan Derivative. This table is illustrative and based on data for related furoxan compounds, not this compound itself.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | ~6-10 |

| b (Å) | ~9-15 |

| c (Å) | ~14-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~800-1200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.7-1.8 |

| Key Bond Lengths (Å) | C-C (cyclohexane), C-C (furoxan), C=N, N-O, N-O⁻ |

| Key Bond Angles (°) | Angles within the cyclohexane and furoxan rings |

| Crystal Packing | Details on intermolecular contacts and packing motifs |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide crucial information about its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the cyclohexane ring. Due to the ring's conformational dynamics, these protons would likely appear as complex multiplets. The chemical shifts would be influenced by their proximity to the electron-withdrawing furoxan ring. The ¹³C NMR spectrum would show signals for the two distinct types of carbon atoms in the furoxan ring and the carbons of the tetramethylene bridge. The chemical shifts of the furoxan carbons are characteristically found in the 110-160 ppm range. arkat-usa.org Studies on related furoxan derivatives have shown that the presence of rotamers or conformers can lead to multiple sets of signals in the NMR spectra, providing insight into the energy barriers of conformational exchange. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values based on general principles and data from analogous structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.5 - 2.8 | Multiplet | CH₂ adjacent to furoxan ring |

| ¹H | ~ 1.8 - 2.1 | Multiplet | Other CH₂ groups |

| ¹³C | ~ 150 - 155 | Singlet | Furoxan C=N-O⁻ |

| ¹³C | ~ 110 - 115 | Singlet | Furoxan C=N-O |

| ¹³C | ~ 20 - 30 | Triplet | CH₂ carbons |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. bruker.com These methods are excellent for identifying functional groups and characterizing the nature of chemical bonds.

For this compound, the IR and Raman spectra would be dominated by vibrations of the furoxan and cyclohexane rings. The furoxan ring is expected to exhibit characteristic stretching frequencies for the C=N, N-O, and C-N bonds. A key feature in the IR spectra of furoxan derivatives is a strong absorption band around 1600-1650 cm⁻¹, often attributed to the C=N stretching vibration. arkat-usa.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the C-C stretching and bending vibrations of the saturated tetramethylene portion of the molecule. mdpi.comoceanoptics.com The CH₂ stretching vibrations of the cyclohexane ring are expected in the 2850-3000 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound. Frequencies are approximate and based on characteristic values for the respective functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 2850 - 3000 | C-H stretch (aliphatic) | IR, Raman |

| 1600 - 1650 | C=N stretch (furoxan) | IR |

| 1440 - 1465 | CH₂ bend | IR, Raman |

| 1300 - 1400 | N-O stretch | IR |

| 800 - 1000 | Ring vibrations | IR, Raman |

Mass Spectrometry for Molecular Composition Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nih.gov The molecular formula of this compound is C₆H₈N₂O₂, corresponding to a molecular weight of approximately 140.14 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 140. The fragmentation would likely proceed through several pathways, including the characteristic cleavage of the furoxan ring. This can involve the loss of nitric oxide (NO, 30 Da) or other small neutral fragments. Flash vacuum pyrolysis studies of furoxans have shown that they can cleave to form two nitrile oxide fragments, suggesting that fragmentation under MS conditions might also involve pathways related to this ring cleavage. arkat-usa.org Other significant fragments would arise from the breakdown of the cyclohexane ring.

Table 4: Plausible Mass Spectrometry Fragments for this compound.

| m/z | Ion Formula | Identity/Origin |

| 140 | [C₆H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₈NO]⁺ | [M - NO]⁺ |

| 94 | [C₆H₈N]⁺ | [M - NO₂]⁺ |

| 84 | [C₄H₄N₂O]⁺ | Fragmentation of cyclohexane ring |

| 78 | [C₆H₆]⁺ | Loss of N₂O₂ |

Electronic Spectroscopy and Other Advanced Techniques for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its electronic structure, particularly the nature of conjugated systems and chromophores. wikipedia.orgadpcollege.ac.in The furoxan ring itself acts as a chromophore.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n→π* and π→π* transitions within the furoxan ring. adpcollege.ac.in The n→π* transitions, involving the non-bonding electrons on the oxygen atoms, are typically weaker and occur at longer wavelengths. The π→π* transitions are more intense and occur at shorter wavelengths. Studies on related benzofuroxans show complex spectra that change upon reduction of the furoxan ring, confirming that these electronic transitions are localized on the N-oxide moiety. researchgate.net The lack of extended conjugation in this compound compared to aromatic analogues like benzofuroxan would likely result in absorption maxima at shorter wavelengths (in the UV region).

Table 5: Expected Electronic Transitions for this compound.

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | > 280 | Low |

Theoretical and Computational Investigations of Tetramethylene Furoxan Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure and Stability Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the stability of furoxan systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic properties of these molecules with a high degree of accuracy.

DFT has proven to be a particularly valuable tool in the study of furoxan derivatives. nih.govresearchgate.net Calculations using functionals such as B3LYP are commonly used to optimize molecular geometries and predict vibrational spectra. rsc.org For instance, studies on various furoxan-based energetic materials have successfully used DFT to calculate optimized structures, energetic properties, and bond dissociation energies. nih.gov These calculations reveal that the N-O bond adjacent to the coordinated oxygen atom in the furoxan ring is often the most fragile. nih.gov

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), offer higher levels of theory and can provide benchmark-quality data, though at a greater computational cost. finechem-mirea.ru These methods are crucial for refining the understanding of electron correlation effects on the vibrational spectra of furoxan and its derivatives. rsc.org Theoretical studies have established that the equilibrium structure of molecules like 3,4-dicyanofuroxan (B3048591) is planar with C_s symmetry. finechem-mirea.ru Comparing computational results with experimental data from gas electron diffraction (GED) and X-ray diffraction (XRD) helps to validate and refine the theoretical models. finechem-mirea.ru

Table 1: Comparison of Computational Methods for Furoxan Systems

| Method | Basis Set | Key Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Dimerization reactions of nitrile oxides to form furoxans. | researchgate.net |

| DFT (B3LYP) | 6-311G(d,p) | Investigation of physicochemical properties of energetic materials. | researchgate.net |

| DFT (B97r) | Not Specified | Study of vibrational spectra of furoxan and dichlorofuroxan. | rsc.org |

| MP2 | cc-pVTZ | Refinement of equilibrium molecular structure of 3,4-dicyanofuroxan. | finechem-mirea.ru |

| CCSD(T) | aug-cc-pVTZ | High-accuracy refinement of molecular structure. | finechem-mirea.ru |

Computational Prediction of Thermochemical Properties and Energetic Parameters

The energetic performance of a material is intrinsically linked to its thermochemical properties. Computational methods provide a reliable means to predict these properties, which are essential for assessing the potential of new energetic compounds.

The enthalpy of formation (HOF) is a critical parameter that indicates the energy content of a molecule. mdpi.com Computational chemists use isodesmic reactions, which involve the conservation of bond types, to accurately calculate the HOF of furoxan derivatives. nih.govmdpi.com High positive HOF values are desirable for energetic materials as they contribute to a greater energy release upon detonation. mdpi.com For example, combining furoxan with an oxa- rsc.orgrsc.orgbicyclic structure has been shown to result in compounds with high positive HOFs, ranging from 370.7 kJ mol⁻¹ to 1212.7 kJ mol⁻¹. mdpi.comnih.gov

The oxygen balance (OB) is another crucial factor, representing the degree to which a compound can oxidize its own carbon and hydrogen atoms to CO and H₂O. A zero or positive oxygen balance is often sought for explosives to maximize energy output. The furoxan ring, with its high oxygen and nitrogen content, can significantly improve the oxygen balance of energetic compounds. mdpi.com

Table 2: Calculated Thermochemical Properties of Selected Furoxan Derivatives

| Compound | Formula | Enthalpy of Formation (kJ mol⁻¹) | Oxygen Balance (%) | Reference |

|---|---|---|---|---|

| Azo compound with furoxan and oxa- rsc.orgrsc.orgbicyclic structures | C₆H₃N₇O₅ | 1212.7 | +2.8 | mdpi.comnih.gov |

| Nitro compound with furoxan and oxa- rsc.orgrsc.orgbicyclic structures | Not Specified | Not Specified | +2.8 | mdpi.comnih.gov |

| RDX (for comparison) | C₃H₆N₆O₆ | 70.3 | -21.6 | mdpi.com |

The stability and sensitivity of an energetic material are closely related to the strength of its chemical bonds. Bond dissociation energy (BDE) calculations help to identify the weakest bonds in a molecule, which are likely to be the trigger points for decomposition. nih.gov In furoxan systems, the N-O bond near the exocyclic oxygen is often identified as the most fragile. nih.gov

Molecular Dynamics Simulations for Crystalline Morphology, Intermolecular Interactions, and Lattice Dynamics

While quantum chemical calculations focus on individual molecules, molecular dynamics (MD) simulations provide insights into the bulk properties of materials. MD simulations are used to predict the crystalline morphology, understand intermolecular interactions, and study the lattice dynamics of energetic materials.

The crystal morphology, or the external shape of a crystal, can significantly impact the sensitivity and performance of an explosive. rsc.orgresearchgate.net MD simulations, often in conjunction with models like the attachment energy (AE) model, can predict the growth morphology of crystals under different solvent conditions. rsc.orgresearchgate.netnih.gov For instance, simulations of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) have shown that the crystal morphology is influenced by the solvent used during crystallization, with different faces of the crystal exhibiting varying growth rates. rsc.orgnih.gov These simulations can also elucidate the role of intermolecular interactions, such as hydrogen bonding and π-stacking, in stabilizing the crystal structure. dntb.gov.ua

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP) Surfaces for Reactivity Prediction

The reactivity of a molecule can be understood by examining its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. acadpubl.eu FMO analysis is crucial for predicting how a molecule will interact with other chemical species, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.commalayajournal.org

The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. acadpubl.eumalayajournal.org It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. acadpubl.eumalayajournal.org For example, in furoxan derivatives, the ESP can highlight the electrophilic character of the carbon atoms in the ring, making them susceptible to nucleophilic attack. mdpi.com

Table 3: Key Concepts in FMO and ESP Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. |

| ESP Surface | Maps the electrostatic potential onto the electron density surface. | Identifies nucleophilic and electrophilic sites for reactions. |

Quantitative Structure-Property Relationship (QSPR) Studies in Furoxan Chemistry

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. digitaloceanspaces.com In the context of furoxan chemistry, QSPR models can be developed to predict properties such as energetic performance, stability, and sensitivity based on calculated molecular descriptors.

These descriptors, which can be derived from quantum chemical calculations, encode information about the molecule's topology, geometry, and electronic structure. By correlating these descriptors with experimentally determined properties for a series of furoxan derivatives, a predictive model can be built. digitaloceanspaces.com While specific QSPR studies focused solely on tetramethylene furoxan are not extensively documented, the principles of QSPR are widely applied in the field of energetic materials to accelerate the discovery and design of new compounds with desired properties. digitaloceanspaces.com

Research Directions in the Applications of Tetramethylene Furoxan Chemistry

Exploration of Tetramethylene Furoxan in Energetic Materials Research

The furoxan ring is a well-established "explosophore" in the field of high-energy-density materials (HEDMs). rhhz.netbit.edu.cn Its inherent properties, such as high density and a significant positive heat of formation, make it an attractive scaffold for designing next-generation energetic compounds. rhhz.netresearchgate.net The inclusion of a tetramethylene backbone, as in this compound, offers a means to modulate these properties, potentially leading to novel materials with tailored performance and sensitivity characteristics.

The design of advanced HEDMs hinges on achieving a delicate balance between high performance (e.g., detonation velocity and pressure) and acceptable safety (e.g., thermal stability and low sensitivity to impact and friction). The furoxan ring is a cornerstone in this endeavor due to several key principles:

High Nitrogen and Oxygen Content : The furoxan skeleton (C₂N₂O₂) inherently possesses a high mass percentage of nitrogen and oxygen. mdpi.com This contributes to a more favorable oxygen balance, which is crucial for efficient energy release during decomposition, as the molecule contains its own oxidizer. Furoxan itself has an oxygen content of 69.7%. mdpi.comresearchgate.net

Positive Enthalpy of Formation : The presence of high-energy N-O and N-N bonds within the heterocyclic ring results in a significant positive enthalpy of formation (e.g., 198.5 kJ/mol for the parent furoxan ring). mdpi.comrhhz.net This stored chemical energy is released upon detonation, substantially increasing the total energy output of the material.

High Molecular Density : Density is a critical factor influencing detonation performance; detonation velocity and pressure are roughly proportional to the square of the material's density. researchgate.net The planar, compact structure of the furoxan ring contributes to efficient crystal packing and high densities in its derivatives. researchgate.net Combining furoxan with other compact, nitrogen-rich heterocycles like tetrazoles or other furazans can further enhance density and energetic performance. acs.org

The energy release from furoxan-based materials is a complex process initiated by thermal or shock stimuli. The decomposition mechanism is central to its performance. The furoxan ring is considered to have a "latent nitro" group within its structure, which plays a key role in its energetic nature. mdpi.com

Key mechanistic features include:

N-O Bond Cleavage : The initial step in the decomposition is often the cleavage of the relatively weak N-O bond in the N-oxide moiety.

Ring Opening : Under thermal stress, the furoxan ring can undergo tautomerism through a cis-1,2-dinitrosoethylene intermediate, which is highly reactive and can lead to ring opening. mdpi.comresearchgate.net

Radical Pathways : A plausible mechanism for the formation of a furoxan ring from a dinitromethyl group involves the release of nitric acid to form an unstable nitrile oxide intermediate, which then cyclizes. rsc.orgrsc.org The reverse of such pathways, involving nitrile oxides and other radical species, is likely involved in the energetic decomposition, propagating a rapid, self-sustaining reaction front.

A major challenge in HEDM research is to enhance energy output without unacceptably increasing sensitivity. For furoxan-based compounds, including derivatives of this compound, performance can be fine-tuned through several synthetic strategies:

Substitution with Energetic Groups : Attaching explosophoric groups like nitro (–NO₂), azido (B1232118) (–N₃), or nitramino (–NHNO₂) to the furoxan ring is a primary method to increase density, oxygen balance, and detonation performance. rsc.org For instance, the introduction of nitro groups can significantly enhance detonation velocity.

Formation of Energetic Salts : For furoxan derivatives containing acidic protons (e.g., amino or hydroxyl groups), forming salts with nitrogen-rich cations (e.g., ammonium, hydrazinium, triazolium) is an effective strategy. frontiersin.org This approach can increase density and thermal stability while often reducing sensitivity compared to the neutral parent compound. rsc.org

Introduction of Bridging Units : Linking multiple furoxan rings together, either directly via C-C bonds or through bridges like azo (–N=N–) or azoxy (–N=N(O)–) groups, can create highly powerful materials. rhhz.netmdpi.com These bridges extend conjugation and increase the nitrogen content and heat of formation.

The following table provides a comparative look at how different structural modifications affect the properties of furoxan-based energetic materials.

| Compound Name | Key Structural Feature | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Reference(s) |

| RDX (Reference) | Nitramine | 1.81 | 8750 | 7.4 | mdpi.comfrontiersin.org |

| HMX (Reference) | Nitramine | 1.90 | 9100 | 7.4 | rsc.orgrsc.org |

| Hydrazinium salt of 3-(dinitromethyl)-4-nitro-1,2,5-oxadiazole | Furoxan + Dinitromethyl + Salt | 1.92 | 9437 | - | rsc.orgrsc.org |

| 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) | Fused Furazan-Furoxan | 1.87 | - | - | researchgate.net |

| Azo-bridged Furoxan Derivative | Azo-bridge | 1.88 | 9090 | >20 | researchgate.net |

| 3,4-bis(3-tetrazolylfuroxan-4-yl)furoxan (BTTFO) | Fused Furoxan-Tetrazole | 1.82 | 8621 | - | acs.org |

| Nitro-oxa- mdpi.commdpi.combicyclic Furoxan | Fused Bicyclic Ether | 1.81 | 8565 | - | mdpi.com |

Synthetic Utility of this compound as a Key Building Block in Organic Synthesis

Beyond energetic materials, the furoxan ring is a versatile heterocyclic scaffold with unique reactivity, making it a valuable building block in organic synthesis. The synthesis of this compound itself typically involves the reaction of corresponding precursors like diamines or dioximes. ontosight.ai Its utility as a synthetic intermediate stems from the reactivity of the furoxan ring.

Recent strategies have focused on the post-ring introduction of substituents (PRIS), where functional groups are added to a pre-formed furoxan ring. nih.govrsc.orgkobe-u.ac.jp This is often more efficient than constructing the ring from already-substituted precursors. The this compound scaffold could be employed in:

Synthesis of Other Heterocycles : The furoxan ring can undergo thermal or chemical ring-opening and rearrangement reactions. nih.gov This allows it to serve as a precursor to other important nitrogen-containing heterocycles, using a "build-and-scrap" methodology where the furoxan is constructed and then chemically transformed to yield a different functional group or ring system. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) : Furoxans bearing leaving groups (e.g., nitro or halogen) are susceptible to nucleophilic attack. kobe-u.ac.jp This allows for the introduction of a wide variety of carbon, oxygen, nitrogen, and sulfur nucleophiles onto the ring, enabling the synthesis of complex, functionalized molecules.

[3+2] Cycloaddition Reactions : The cyano group on cyanofuroxans can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. frontiersin.orgresearchgate.net A hypothetical cyanated derivative of this compound could similarly be used to construct fused tetrazole-furoxan systems, which are of interest in both medicinal chemistry and materials science.

Introduction of Specific Spatiochemical Properties : The rigid, fused structure of this compound can be used as a scaffold to hold appended functional groups in a defined three-dimensional arrangement, which could be useful in designing molecules for host-guest chemistry or as specific ligands.

Development of Furoxan-Based Precursors for Specialized Materials Science Applications

The unique properties of the furoxan ring extend beyond explosives to the broader field of materials science. Furoxan-based compounds, including potential polymers derived from this compound, are being explored as precursors for:

Nitrogen-Rich Polymers : The high nitrogen content of the furoxan ring makes it an attractive monomer for creating advanced polymers. These materials could have applications as gas-storage materials or as binders in energetic formulations. For example, furoxan diols can be used to synthesize polyurethanes with high energy content. mathnet.ru

Energetic Metal-Organic Frameworks (E-MOFs) : E-MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. When the organic ligand is an energetic molecule, the resulting framework can have high energy density combined with tunable porosity and high thermal stability. A furoxan-based dicarboxylic acid, for instance, could be used as a linker to build E-MOFs with exceptional density and detonation performance. rhhz.net

Thermostable Materials : The rigid, heterocyclic structure of poly-furoxan systems can lead to materials with high thermal stability. rhhz.netacs.org The tetramethylene moiety in this compound could be functionalized to allow for polymerization, potentially yielding polymers with a unique combination of thermal resistance and flexibility conferred by the aliphatic ring.

Advanced Chemical Catalysis Involving Furoxan-Derived Ligands or Reagents

The application of furoxan derivatives in catalysis is an emerging and largely unexplored field. Many successful catalytic systems rely on ligands containing nitrogen heterocycles (e.g., pyridine, pyrazole, triazole) to coordinate with a metal center and modulate its reactivity. nih.govuniurb.it Furoxan-derived structures, including functionalized this compound, have the potential to act as novel ligands.

Coordination Modes : The furoxan ring possesses several potential coordination sites: the two ring nitrogen atoms and the exocyclic N-oxide oxygen atom. This allows for various binding modes (monodentate, bidentate) to a metal center. mdpi.com Di(2-pyridyl)furoxan, for example, has been shown to act as a bidentate ligand, forming a seven-membered chelating ring with a zinc(II) center. mdpi.combohrium.com

Ligand Design : By functionalizing the this compound backbone with appropriate coordinating groups (e.g., pyridyl, phosphino), it would be possible to design novel polydentate ligands. The rigid furoxan core could serve as a scaffold to control the geometry and electronic properties of the resulting metal complex, which is a key principle in the rational design of catalysts. uniurb.it

Potential Applications : Such novel furoxan-based catalysts could find applications in a range of transition-metal-catalyzed reactions, such as cross-coupling (e.g., Suzuki, Heck), C-H activation, or oxidation/reduction processes. The unique electronic properties imparted by the furoxan ring could lead to catalysts with novel reactivity or selectivity compared to existing systems. nih.gov While this area is speculative, the rich coordination chemistry of other nitrogen heterocycles provides a strong rationale for exploring furoxan-derived ligands in catalysis. mdpi.combohrium.com

Future Perspectives and Emerging Research Avenues for Tetramethylene Furoxan

Development of Novel and Sustainable Synthetic Methodologies for Furoxans

The synthesis of furoxans has historically been challenging due to the labile nature of the heterocyclic ring under various reaction conditions. rsc.orgrsc.org Future research will prioritize the development of more efficient, sustainable, and versatile synthetic routes that can be applied to complex structures like tetramethylene furoxan.

Key areas of focus include:

Green Synthesis Protocols: A significant shift towards environmentally benign methodologies is anticipated. This includes the use of multicomponent reactions (MCRs), which offer high atomic efficiency by forming products from three or more reagents in a single step. mdpi.comnih.gov Researchers are exploring Ugi and Groebke-Blackburn-Bienaymé MCRs to generate molecular diversity under safe and eco-friendly conditions. mdpi.comnih.gov Adapting these one-pot strategies could enable the efficient construction of functionalized this compound derivatives from simple precursors.

Post-Ring Introduction of Substituents (PRIS): A major challenge in furoxan chemistry is that substituents are often introduced on precursors before the ring is formed. The PRIS strategy represents a paradigm shift, enabling the direct functionalization of the pre-formed furoxan ring. rsc.orgrsc.org This approach allows for more direct and flexible synthetic pathways. rsc.org Developing PRIS methods compatible with the this compound scaffold, such as aromatic nucleophilic substitution (SNAr) or novel C-C bond-forming reactions, would unlock access to a vast library of previously inaccessible derivatives. rsc.org

Radical-Mediated Pathways: Emerging research has demonstrated the potential of radical reactions to form C-C bonds on the furoxan ring under mild conditions. kobe-u.ac.jp These methods can utilize radical precursors to achieve "furoxanization" of C-H bonds, offering a powerful tool for late-stage functionalization. kobe-u.ac.jp Applying these radical-mediated approaches to the this compound core could provide a regioselective method for introducing carbon substituents, bypassing the harsh conditions that can lead to ring-opening. kobe-u.ac.jp

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Green MCRs | One-pot reactions involving three or more components to build complex molecules. mdpi.com | Efficient, atom-economical synthesis of complex derivatives with reduced waste. |

| PRIS Strategy | Introduction of substituents directly onto the pre-formed furoxan ring. rsc.orgrsc.org | Direct and modular access to a wide range of functionalized analogs. |

| Radical Pathways | Use of radical intermediates to form new bonds on the furoxan ring under mild conditions. kobe-u.ac.jp | Regioselective introduction of carbon substituents without compromising the fused ring system. |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The furoxan ring possesses a unique electronic structure and reactivity profile that remains partially untapped. Future investigations will aim to discover and harness new chemical transformations, with the strained bicyclic framework of this compound potentially exhibiting unique behavior.

Promising research directions include:

Ring-Opening and Rearrangement Chemistry: The furoxan ring is known to undergo isomerization at elevated temperatures, proposed to proceed through a dinitrosoalkene intermediate. nih.gov It can also be susceptible to ring-opening reactions when exposed to certain nucleophiles or metals. rsc.orgkobe-u.ac.jp A deeper investigation into the thermal and photochemical stability of this compound could reveal unique rearrangement pathways influenced by its fused-ring structure. Understanding these processes is critical for defining its processing limits and for designing controlled degradation pathways.

"Build-and-Scrap" Methodology: A novel conceptual approach involves using the furoxan ring as a temporary scaffold to facilitate specific functional group transformations. nih.gov In this "build-and-scrap" method, a desired functionality is installed via the furoxan ring, which is subsequently opened or removed to yield diverse nitrogen-containing products. nih.gov Applying this strategy to this compound could provide a short-step pathway to complex cyclic nitrogen-containing compounds that are otherwise difficult to synthesize.

Controlled Nitric Oxide (NO) Release: Furoxans are well-established as NO donors, a property that is highly dependent on the substituents attached to the ring. nih.govresearchgate.net The mechanism often involves reaction with thiols, leading to ring opening and NO release. kobe-u.ac.jp Future work will focus on fine-tuning the electronic and steric properties of the this compound core to control the rate and duration of NO release, designing molecules with attenuated reactivity for specific biomedical applications. nih.gov

Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization

A thorough understanding of the structure-property relationships in this compound and its derivatives requires the synergistic use of advanced analytical and computational tools. These techniques are indispensable for elucidating its three-dimensional structure, electronic properties, and energetic characteristics.

Future research will increasingly rely on:

Computational Chemistry: Density Functional Theory (DFT) and other quantum-chemical methods are powerful tools for predicting the properties of furoxan-based compounds. nih.govacs.org These calculations can provide insights into optimized geometries, heats of formation (HOF), detonation properties, and bond dissociation energies. nih.govresearchgate.net For this compound, computational studies can elucidate the impact of ring strain on its stability and aromaticity, predict its spectroscopic signatures (13C and 14N NMR), and guide the design of new derivatives with desired energetic or electronic properties. nih.govnih.govresearchgate.net

Advanced Spectroscopy and Diffraction: While routine characterization is standard, a deeper understanding requires sophisticated analytical methods. Techniques such as multinuclear (¹H, ¹³C, ¹⁴N) NMR spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (IR and Raman) are crucial for unambiguous structure determination. researchgate.netresearchgate.net Furthermore, single-crystal X-ray diffraction provides definitive information on the solid-state conformation and packing of molecules, which is vital for designing materials with specific physical properties. nih.govnih.gov

| Technique | Application for this compound | Research Finding |

| Density Functional Theory (DFT) | Prediction of geometry, stability, and energetic properties. nih.gov | Calculation of heats of formation, detonation velocities, and bond energies. nih.govresearchgate.net |

| Quantum-Chemical Calculations | Determination of electronic structure and aromaticity. acs.org | Furoxan is a planar, aromatic 6π-electron system. nih.govacs.org |

| Multinuclear NMR | Elucidation of molecular structure in solution. researchgate.net | C3 and C4 carbons of furoxans show distinct chemical shifts (~115 and 160 ppm). nih.gov |

| Single-Crystal X-ray Diffraction | Determination of solid-state structure and packing. nih.gov | Provides reliable structural data for solid furoxan derivatives. nih.gov |

Design of Furoxan-Based Frameworks for Advanced Materials Science

The inherent properties of the furoxan ring—high density, positive enthalpy of formation, and ability to release gaseous products—make it a valuable building block for advanced materials, particularly in the field of energetic materials. nih.govnih.govresearchgate.net The rigid, bicyclic structure of this compound offers a unique scaffold for constructing novel material frameworks.

Emerging research in this area includes:

Nitrogen-Rich Energetic Materials: There is a continuous drive to develop high-energy-density materials (HEDMs) that offer superior performance and improved safety. nih.gov The furoxan moiety acts as a "latent nitro" group, effectively improving the oxygen balance and energy density of compounds. nih.gov Theoretical studies suggest that replacing a nitro group with a furoxan ring can significantly increase a compound's density and detonation velocity. nih.govfrontiersin.org Incorporating the this compound unit into larger molecules or polymers could lead to new energetic materials with unique combinations of power and stability.

Hybrid and Fused-Ring Systems: A successful strategy in energetic materials design is the hybridization of furoxan with other nitrogen-rich heterocycles like tetrazole, isoxazole, or furazan (B8792606). nih.govnih.govfrontiersin.org These combinations can create compounds with compact structures and excellent detonation performance. nih.gov The this compound core could be used as a central building block, from which other energetic rings are appended, creating tandem or fused frameworks with tailored properties. nih.govnih.gov

Functional Polymers and Crystalline Materials: Beyond explosives, the rigid structure of this compound makes it an attractive candidate for incorporation into polymers or metal-organic frameworks (MOFs). Its inclusion could impart specific thermal properties, while functionalized derivatives could act as ligands for creating porous materials with potential applications in catalysis or gas storage.

Interdisciplinary Approaches in Furoxan Chemical Research

The unique ability of furoxans to act as NO donors has propelled them into interdisciplinary fields, most notably medicinal chemistry. nih.govacs.org This functionality opens up avenues for this compound derivatives to be explored as therapeutic agents.

Future interdisciplinary research will likely involve:

Medicinal Chemistry and Pharmacology: Furoxan-based compounds have been investigated as anticancer, neuroprotective, and antihypertensive agents. nih.govresearchgate.netnih.govresearchgate.net The therapeutic effect is often linked to the release of NO, which can induce apoptosis in cancer cells, offer neuroprotection, or regulate blood pressure. researchgate.netnih.gov Researchers are designing hybrid molecules that combine a furoxan moiety with another known pharmacophore to enhance therapeutic effects or overcome drug resistance. researchgate.net Synthesizing and screening a library of this compound derivatives for such biological activities represents a significant and promising area of future research.

Biomaterials Science: The controlled release of NO from a material surface can prevent bacterial adhesion and biofilm formation or improve the biocompatibility of medical implants. Incorporating this compound derivatives into polymer backbones or as coatings on material surfaces could lead to the development of advanced biomaterials with therapeutic properties.

This interdisciplinary cross-pollination of ideas from organic synthesis, materials science, computational chemistry, and pharmacology will be essential for unlocking the full potential of this compound and the broader class of furoxan compounds.

Q & A

Q. What experimental methods are used to confirm the neuroprotective mechanism of tetramethylene furoxan derivatives?

Neuroprotection is evaluated via oxidative stress assays (e.g., PC12 cell models) and pharmacological inhibition. For example, coincubation with ODQ (a selective sGC inhibitor) blocks cGMP-dependent pathways, implicating NO/sGC/CREB signaling. Hyperbolic concentration-response curves and memory recovery in scopolamine-induced cognitive deficits (e.g., STPA tests) further validate this mechanism .

Q. How does the furoxan ring contribute to the heats of formation (HOF) in energetic materials?

Quantum chemistry studies show that furoxan rings increase HOF due to their high nitrogen content and heterocyclic stability. For instance, substituting a furoxan group increases HOF by ~15 kJ/mol compared to furazan derivatives, enhancing detonation performance in materials like 3,4-dinitrofuroxan .

Q. What is the role of thiols in activating NO release from furoxan derivatives?

Thiols (e.g., L-cysteine) nucleophilically attack the furoxan ring, forming a nitroso intermediate that releases NO via oxidation. However, attenuated furoxans show negligible reactivity with generic thiols at physiological pH, suggesting microenvironment-specific bioactivation .

Q. How are furoxan derivatives synthesized, and what are common precursors?

Conventional methods use cyclization reactions (e.g., from o-halonitrobenzenes in ionic liquids) or post-ring introduction of substituents (PRIS). Cyanofurazan intermediates are key for constructing nitrogen-rich frameworks .

Advanced Research Questions

Q. How can experimental design address contradictions in NO release mechanisms across studies?

- Methodological adjustments : Use NO-selective electrodes (e.g., ISO-NO Mark II) to detect real-time NO release under varying conditions (e.g., microsomal membranes + ascorbate) .

- Control experiments : Compare thiol-free systems to isolate microenvironment-dependent activation .

Q. What strategies optimize furoxan derivatives for blood-brain barrier (BBB) penetration in CNS applications?

Q. How do radical-mediated C–H functionalization techniques improve furoxan-based drug discovery?

Radical reactions enable direct C–C bond formation on furoxan rings, bypassing traditional substituent pre-installation. For example, introducing nitrogen-containing groups in 2–3 steps enhances structural diversity for antitubercular or anticancer hybrids .

Q. What thermodynamic models best correlate furoxan solubility in solvent systems?

- Models : Van’t Hoff, modified Apelblat, and Jouyban-Acree equations (R² > 0.99 for ethanol-water systems).

- Parameters : Endothermic dissolution (ΔH > 0) and non-spontaneous processes (ΔG > 0) dominate, requiring temperature-controlled laser monitoring .

Q. How do hybrid furoxan-quinoline drugs achieve synergistic antiparasitic effects?

Q. What computational methods elucidate furoxan decomposition pathways in energetic materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.